Mnk1/2-IN-7
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H31N5O2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[4-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C31H31N5O2/c37-31(35-18-14-25(15-19-35)34-16-4-1-5-17-34)23-10-8-22(9-11-23)26-12-13-30-32-21-27(36(30)33-26)29-20-24-6-2-3-7-28(24)38-29/h2-3,6-13,20-21,25H,1,4-5,14-19H2 |
InChI Key |
HDKZJMGFRSXWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NN5C(=NC=C5C6=CC7=CC=CC=C7O6)C=C4 |
Origin of Product |
United States |
Mechanism of Action and Selectivity of Mnk1/2 in 7
Characterization as a Potent and Selective MNK1/2 Inhibitor
Mnk1/2-IN-7 has been characterized as an inhibitor targeting the MNK1 and MNK2 kinases. These kinases are integral components of signaling cascades that influence cell growth, survival, and proliferation, often becoming dysregulated in various disease states, including cancer.
While specific in vitro kinase inhibition data (IC50 values) directly against MNK1 and MNK2 for this compound are not extensively detailed in the reviewed literature snippets, the compound is described as a potent and selective inhibitor of MNK1/2 medchemexpress.com. Research indicates that this compound inhibits the phosphorylation of its downstream substrate, eIF4E, in cellular assays with an IC50 of 90.5 nM in HeLa cells medchemexpress.com. This demonstrates its efficacy in blocking the MNK/eIF4E signaling pathway. For context, other MNK inhibitors like Tinodasertib (ETC-206) have shown IC50 values of 64 nM for MNK1 and 86 nM for MNK2 fortunejournals.com, and Tomivosertib (eFT508) exhibits IC50 values in the low nanomolar range against both isoforms medchemexpress.com.
| Kinase | Inhibitor | IC50 (nM) | Reference |
| eIF4E Phosphorylation | This compound | 90.5 | medchemexpress.com |
| MNK1 | Tinodasertib (ETC-206) | 64 | fortunejournals.com |
| MNK2 | Tinodasertib (ETC-206) | 86 | fortunejournals.com |
| MNK1 | Tomivosertib (eFT508) | 1-2 | medchemexpress.com |
| MNK2 | Tomivosertib (eFT508) | 1-2 | medchemexpress.com |
Note: Direct IC50 values for this compound against MNK1 and MNK2 kinases are not explicitly provided in the reviewed literature snippets. The table includes data for eIF4E phosphorylation inhibition by this compound and comparative data for other MNK inhibitors.
Molecular Mechanism of Target Engagement for this compound
The primary mechanism by which this compound exerts its effects involves interfering with the enzymatic activity of MNK1 and MNK2.
While the precise mode of inhibition (e.g., ATP-competitive or allosteric) for this compound is not detailed in the provided information, it functions as an inhibitor of MNK1/2 medchemexpress.com. Many small molecule inhibitors targeting kinases operate by competing with ATP for binding to the kinase's active site. Other classes of inhibitors, such as Type II inhibitors, are known to bind to inactive conformations of kinases nih.govacs.org. Further studies would be required to elucidate the specific binding mode of this compound.
A key downstream consequence of MNK1/2 activity is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209). This phosphorylation is critical for enhancing the translation of specific messenger RNAs that promote cell growth and survival, particularly in cancer cells nih.govnih.govnih.gov. This compound has been shown to inhibit the phosphorylation of eIF4E in cellular models, thereby disrupting this critical signaling pathway medchemexpress.com. Additionally, it has been observed to downregulate the phosphorylation of eIF4E and 4E-BP1 in A549 cells medchemexpress.com.
Specificity Profile and Off-Target Considerations
This compound is described as a selective inhibitor of MNK1/2 medchemexpress.com. Selectivity is a crucial characteristic for kinase inhibitors to minimize off-target effects and potential toxicity. While specific comprehensive kinase panel screening data for this compound is not detailed in the provided snippets, its classification as selective suggests a preference for MNK1 and MNK2 over other kinases. For comparison, other highly selective MNK inhibitors, such as Tomivosertib (eFT508), have demonstrated minimal inhibition of other kinases, with only DRAK1 and CLK4 identified in their off-target profile dovepress.com. The mention of "hERG safety" in relation to this compound medchemexpress.com suggests that some preliminary safety assessments, potentially including ion channel interactions, may have been conducted, though specific kinase off-target profiles are not elaborated.
Cellular and Molecular Effects of Mnk1/2 in 7 and General Mnk Inhibition
Modulation of mRNA Translational Control
The MNK/eIF4E signaling axis is a critical control point for cap-dependent mRNA translation, a process frequently dysregulated in cancer. medchemexpress.com MNK1 and MNK2 are the sole kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E), making them a strategic target for therapeutic intervention. medchemexpress.com
A primary mechanism of action for Mnk1/2-IN-7 is the direct inhibition of eIF4E phosphorylation at the conserved Serine 209 site. medchemexpress.comacs.org This phosphorylation event is considered critical for the oncogenic activity of eIF4E, promoting the translation of proteins involved in tumor progression. nih.gov Research demonstrates that this compound potently suppresses this key post-translational modification. In HeLa cells, this compound was shown to inhibit the phosphorylation of eIF4E with a half-maximal inhibitory concentration (IC50) of 90.5 nM. medchemexpress.comacs.org Furthermore, treatment with this compound led to the downregulation of eIF4E phosphorylation in A549 lung cancer cells. medchemexpress.comacs.org
In addition to its effects on eIF4E, this compound has been observed to downregulate the phosphorylation of the eIF4E-binding protein 1 (4E-BP1) in A549 cells. medchemexpress.comacs.org 4E-BP1 is a translational repressor; in its hypophosphorylated state, it binds to eIF4E and prevents the assembly of the eIF4F translation initiation complex. The phosphorylation of 4E-BP1, primarily mediated by the mTORC1 pathway, causes it to release eIF4E, thereby activating cap-dependent translation. oncotarget.com The ability of this compound to reduce 4E-BP1 phosphorylation suggests a broader impact on the translational machinery, potentially enhancing the suppression of eIF4E-mediated protein synthesis.
The phosphorylation of eIF4E by MNK kinases does not augment global protein synthesis but rather facilitates the selective translation of a subset of mRNAs, many of which encode potent oncoproteins. nih.govoncotarget.com These specific mRNAs often possess long, structured 5' untranslated regions (UTRs) that make their translation highly dependent on an active eIF4F complex. By inhibiting eIF4E phosphorylation, MNK inhibitors like this compound can selectively decrease the production of proteins crucial for cancer cell growth, survival, and metastasis. General inhibition of the MNK/eIF4E axis has been shown to reduce the translation of mRNAs for proteins such as cyclin D1, c-Myc, and the anti-apoptotic protein Mcl-1. oncotarget.com
The role of MNK kinases in cap-independent translation, often mediated by internal ribosome entry sites (IRES), is complex. Some studies suggest that the expression of active MNK kinases may decrease cap-dependent translation while stimulating IRES-driven translation. mdpi.com Conversely, other research indicates that MNK1 can be a key regulator of rapamycin-induced IRES activity, suggesting a role in promoting this translation mechanism under specific cellular contexts, such as during ER stress for the c-Myc IRES. mdpi.com Therefore, while the primary effect of this compound is the suppression of cap-dependent translation via eIF4E, its influence on cap-independent mechanisms may be context-dependent.
Impact on Cell Proliferation and Viability
By disrupting key translational control pathways, this compound effectively hinders the ability of cancer cells to synthesize proteins required for their growth and survival, leading to a potent anti-proliferative effect.
The compound this compound has demonstrated strong and broad-spectrum anti-proliferative activity against a variety of cancer cell lines. acs.org Its efficacy has been noted in solid tumors and hematological malignancies, with particular potency observed in diffuse large B-cell lymphoma (DLBCL) cell lines. acs.orgoncotarget.com While the specific IC50 values for the proliferation of HeLa, A549, MDA-MB-231, and TMD-8 cell lines by this compound are detailed in the primary research, the available literature confirms its significant inhibitory effect on the growth of these and other cancer cell types. acs.org The anti-proliferative effects of general MNK inhibition have been well-documented in numerous cancer models, including breast cancer cell lines like MDA-MB-231. oncotarget.comnih.gov
The following interactive data table summarizes the known cellular effects of this compound. Specific IC50 values for cell proliferation are noted as reported in the primary literature but were not available in the searched sources.
| Cell Line | Assay | Endpoint | IC50 / Effect |
| HeLa | Cellular | Inhibition of eIF4E Phosphorylation | 90.5 nM |
| A549 | Cellular | Downregulation of eIF4E Phosphorylation | Downregulation Observed |
| A549 | Cellular | Downregulation of 4E-BP1 Phosphorylation | Downregulation Observed |
| Various | Proliferation | Inhibition of Cell Growth | Strong and Broad Activity |
| HeLa | Proliferation | Inhibition of Cell Growth | Data Not Available |
| A549 | Proliferation | Inhibition of Cell Growth | Data Not Available |
| MDA-MB-231 | Proliferation | Inhibition of Cell Growth | Data Not Available |
| TMD-8 | Proliferation | Inhibition of Cell Growth | Data Not Available |
Induction of Cell Cycle Arrest (e.g., G1 Phase)
Inhibition of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) pathway has been shown to exert cytostatic effects, primarily through the induction of cell cycle arrest. wjgnet.com This process temporarily halts the progression of the cell cycle, often at the G1 checkpoint, preventing the cell from entering the S phase (DNA synthesis). youtube.com The arrest in the G1 phase is a crucial mechanism for controlling cell proliferation. researchgate.net
The primary mechanism by which MNK inhibition induces G1 arrest involves the regulation of key proteins that drive the cell cycle forward. One of the critical targets is Cyclin D1, a protein essential for the G1-S phase transition. aacrjournals.org Inhibition of MNK activity leads to the downregulation of Cyclin D1 expression. wjgnet.com Since Cyclin D1 is a target of phosphorylated eukaryotic translation initiation factor 4E (p-eIF4E), reducing MNK-mediated phosphorylation of eIF4E consequently suppresses the translation of Cyclin D1 mRNA. wjgnet.comnih.gov A decrease in Cyclin D1 levels prevents the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which are necessary for phosphorylating the retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and effectively arresting the cell in the G1 phase. aacrjournals.org
Furthermore, studies combining MNK inhibitors with CDK4/6 inhibitors, such as palbociclib (B1678290), have demonstrated a synergistic effect in suppressing cell cycle progression. aacrjournals.org This combined inhibition leads to a significant downregulation of proteins crucial for cell cycle progression and mitosis, including Aurora kinase B (AURKB), TPX2, and survivin. aacrjournals.org Research in soft tissue sarcoma has also revealed that MNK1/2 inhibition can suppress the transcription of key drivers of the mitotic cell cycle, namely E2F1, FOXM1, and WEE1, further contributing to the disruption of cell cycle progression. nih.gov
Table 1: Effects of MNK Inhibition on Cell Cycle Regulators
| Target Protein | Effect of MNK Inhibition | Consequence | Reference |
|---|---|---|---|
| Cyclin D1 | Downregulation of expression/translation | Inhibition of G1-S phase transition | wjgnet.comnih.gov |
| Phospho-Rb | Suppression (when combined with CDK4/6 inhibitors) | Blocks E2F-mediated transcription | aacrjournals.org |
| E2F1, FOXM1, WEE1 | Suppression of transcription | Disruption of mitotic cell cycle | nih.gov |
| AURKB, TPX2, Survivin | Downregulation (when combined with CDK4/6 inhibitors) | Impairment of mitosis | aacrjournals.org |
Promotion of Apoptosis Pathways
Beyond halting cell proliferation, inhibition of MNK1/2 can actively promote programmed cell death, or apoptosis. mdpi.com This is achieved by modulating the expression of key proteins that regulate the apoptotic cascade. The MNK-eIF4E axis plays a significant role in translating mRNAs of anti-apoptotic proteins, which help cancer cells survive. nih.gov
A primary mechanism involves the downregulation of Myeloid Cell Leukemia 1 (MCL-1), a prominent anti-apoptotic protein. mdpi.commdpi.com Constitutively active MNK1 has been shown to promote cancer development by upregulating the translation of Mcl-1 mRNA, thereby preventing apoptosis. nih.gov Consequently, treatment with MNK inhibitors like this compound or others such as CGP57380 leads to a decrease in MCL-1 levels, sensitizing cancer cells to apoptosis. mdpi.comresearchgate.net This effect is particularly potent when MNK inhibitors are combined with other anti-cancer agents, where they can synergistically enhance the anti-tumor effect by promoting apoptosis. mdpi.com
In addition to MCL-1, MNK1 inhibition can affect other downstream molecules involved in cell survival, such as c-Myc and survivin. mdpi.com By preventing the activation of eIF4E, MNK inhibitors can overcome resistance to apoptosis and sensitize cancer cells to treatment. mdpi.com The inhibition of MNK activity can also activate the mitochondrial apoptotic pathway, further contributing to cell death. mdpi.com This suggests that MNK kinases are critical regulators of signals that promote resistance to apoptosis, and their inhibition represents a viable strategy to induce cell death in malignant cells. wjgnet.comwjgnet.com
Effects on Cell Migration and Invasion
The MNK signaling pathway is deeply implicated in the processes of cell migration and invasion, which are hallmarks of cancer metastasis. mdpi.comresearchgate.net Inhibition of MNK1/2 has been demonstrated to effectively disrupt these processes through several mechanisms.
Inhibition of Cellular Motility
Genetic knockout or pharmacological inhibition of MNK1 and MNK2 has been shown to significantly impair cellular motility. sahmri.org.auresearchgate.net Studies using selective MNK inhibitors demonstrated a blockage in the migration of both normal fibroblasts and various cancer cells. sahmri.org.au Overexpression of MNK2, in particular, has been correlated with increased cell migration and invasion in non-small cell lung cancer, suggesting its pro-metastatic role. mdpi.com By inhibiting MNK activity, compounds like this compound can effectively reduce the migratory capacity of cancer cells, a critical step in preventing the spread of tumors.
Attenuation of Epithelial-Mesenchymal Transition (EMT) Markers
Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness, which is crucial for metastasis. nih.govmdpi.comoncotarget.com The MNK pathway appears to regulate this process. Inhibition of MNK1/2 has been found to decrease the expression of vimentin (B1176767), a key marker of mesenchymal cells. sahmri.org.au This reduction occurs at the protein level without affecting vimentin mRNA levels, suggesting that MNKs regulate the translation of the vimentin mRNA and potentially the stability of the vimentin protein. sahmri.org.auresearchgate.net By downregulating mesenchymal markers like vimentin and potentially upregulating epithelial markers such as E-cadherin, MNK inhibition can attenuate the EMT process, thereby reducing the invasive potential of cancer cells. mdanderson.org
Suppression of Metastatic Mechanisms (e.g., SNAIL, Cyclin E1)
The pro-metastatic function of the MNK/eIF4E pathway is linked to its ability to selectively enhance the translation of a subset of mRNAs that encode proteins critical for invasion and metastasis. nih.gov Two such proteins are SNAIL (encoded by the SNAI1 gene) and Cyclin E1 (encoded by the CCNE1 gene).
SNAIL is a master transcription factor that initiates EMT by repressing epithelial markers like E-cadherin. mdpi.com The MNK1/2-eIF4E axis promotes the cap-dependent translation of SNAIL mRNA. nih.gov Depletion of MNK1/2 in melanoma cells has been shown to block the translation of SNAIL, leading to reduced invasion. nih.gov
Cyclin E1, while known for its role in the cell cycle, also contributes to metastatic processes. Similar to SNAIL, its translation is regulated by the MNK pathway. nih.gov By inhibiting MNK1/2, the translation of both SNAIL and Cyclin E1 is suppressed, disrupting key mechanisms that drive metastasis. nih.gov
Table 2: Impact of MNK Inhibition on Metastatic Mechanisms
| Mechanism | Key Molecular Target | Effect of MNK Inhibition | Reference |
|---|---|---|---|
| Cellular Motility | General migratory machinery | Impaired migration of cancer cells | sahmri.org.auresearchgate.net |
| EMT | Vimentin (Mesenchymal marker) | Decreased protein expression | sahmri.org.au |
| Metastatic Gene Translation | SNAIL (SNAI1) | Blocked mRNA translation | nih.govnih.gov |
| Cyclin E1 (CCNE1) | Blocked mRNA translation | nih.gov |
Regulation of Other MNK Substrates and Associated Pathways
While eIF4E is the most well-characterized substrate of MNK1 and MNK2, these kinases phosphorylate several other proteins, thereby regulating a diverse range of cellular processes beyond cap-dependent translation. nih.govmdpi.com The compound this compound, by inhibiting MNK1/2, influences these associated pathways. medchemexpress.com
eIF4G: Besides eIF4E, MNKs are also known to phosphorylate the eukaryotic initiation factor 4G (eIF4G), a large scaffolding protein that is part of the eIF4F complex. nih.govwjgnet.com While the precise functional consequences of eIF4G phosphorylation by MNKs are still being determined, this interaction is crucial for the efficient phosphorylation of eIF4E. nih.govwjgnet.com
hnRNPA1 and PSF: MNKs phosphorylate heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and the PTB-associated splicing factor (PSF). nih.govresearchgate.net These substrates are involved in mediating the translation of mRNAs that contain AU-rich elements (AREs) in their 3' untranslated region, such as the mRNA for the pro-inflammatory cytokine TNF-α. nih.govwjgnet.com This highlights a role for MNK kinases in regulating inflammation. nih.gov
Sprouty2 (Spry2): MNK1 phosphorylates Spry2, a negative regulator of receptor tyrosine kinase signaling pathways like the Ras/ERK pathway. nih.govmdpi.com This phosphorylation stabilizes the Spry2 protein, prolonging its ability to inhibit ERK signaling in a negative feedback loop. mdpi.com
Cytosolic phospholipase A2 (cPLA2): cPLA2 has been identified as a potential MNK substrate. nih.govwjgnet.com This enzyme is important for the release of arachidonic acid and plays a role in processes like inflammation and tumor angiogenesis. nih.govwjgnet.com
Inhibition of MNK1/2, therefore, has wide-ranging effects. The specific inhibitor this compound has been shown to downregulate the phosphorylation of both eIF4E and 4E-BP1 in A549 lung cancer cells, indicating its impact on the core translation initiation machinery. medchemexpress.com The broader inhibition of MNK activity affects signaling networks involved in inflammation, cell signaling feedback loops, and splicing, demonstrating the multifaceted role of these kinases in cellular regulation. nih.govresearchgate.net
Interaction with Sprouty2 and Ras/ERK Pathway Modulation
The MNK kinases are known downstream effectors of the Ras/ERK signaling pathway and participate in a feedback mechanism involving the Sprouty2 (Spry2) protein. Spry2 functions as a negative regulator of receptor tyrosine kinase signaling by antagonizing the ERK pathway.
Research has shown that MNK1 can directly phosphorylate Spry2 on specific serine residues (Ser112 and Ser121). nih.gov This phosphorylation event is crucial for stabilizing the Spry2 protein, thereby preventing its degradation via the ubiquitin-proteasome pathway. nih.gov By stabilizing Spry2, MNK1-mediated phosphorylation enhances Spry2's ability to inhibit the Ras/ERK cascade, thus forming a negative feedback loop. nih.gov
Inhibition of MNK1 activity has been demonstrated to increase the rate of ligand-induced degradation of Spry2. nih.gov This leads to a reduction in Spry2 protein levels, which would theoretically diminish its inhibitory effect on the ERK pathway. Therefore, while not specifically studied for this compound, the inhibition of MNK1/2 is expected to destabilize Sprouty2, potentially leading to a modulation of Ras/ERK signaling.
| Component | Action | Consequence of MNK1/2 Activity | Anticipated Consequence of MNK1/2 Inhibition |
|---|---|---|---|
| Sprouty2 (Spry2) | Phosphorylation | Increased protein stability. nih.gov | Decreased protein stability, enhanced degradation. nih.gov |
| Ras/ERK Pathway | Feedback Inhibition | Negative regulation via stabilized Spry2. nih.gov | Potential dysregulation of negative feedback. |
Role in hnRNP A1 Phosphorylation and RNA Processing
MNK1 and MNK2 have been identified as key kinases responsible for the phosphorylation of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), an essential protein involved in multiple aspects of RNA processing, including mRNA stability, transport, and alternative splicing. nih.govnih.gov
Studies have shown that MNK1/2-mediated phosphorylation of hnRNP A1 is a crucial step in response to cellular stress and T-cell activation. researchgate.netresearchgate.net This phosphorylation event promotes the cytoplasmic accumulation of hnRNP A1. nih.gov The localization of hnRNP A1 is critical for its function in regulating the translation of specific mRNAs, particularly those containing AU-rich elements (AREs) in their 3' untranslated regions, such as the mRNA for tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Pharmacological inhibition of MNK1 with the compound CGP 57380 has been shown to decrease the phosphorylation of hnRNP A1 and prevent its stress-induced accumulation in the cytoplasm. nih.gov
Furthermore, MNK-mediated phosphorylation can decrease the binding affinity of hnRNP A1 for its target mRNAs. researchgate.net This suggests that by inhibiting MNK1/2, a compound like this compound could potentially alter the phosphorylation status of hnRNP A1, thereby affecting its subcellular location and its role in post-transcriptional gene regulation.
| Substrate | Effect of MNK1/2 Activity | Effect of MNK1/2 Inhibition | Reference Compound |
|---|---|---|---|
| hnRNP A1 | Phosphorylation, leading to cytoplasmic accumulation and altered mRNA binding. nih.govresearchgate.netresearchgate.net | Decreased phosphorylation and blockage of cytoplasmic accumulation. nih.gov | CGP 57380 nih.gov |
Modulation of cPLA2 Activity
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes.
Research has established that MNK1 is one of the kinases that can phosphorylate cPLA2. nih.gov Specifically, MNK1 phosphorylates cPLA2 on serine 727 (Ser-727). nih.gov This phosphorylation event is significant as it enhances the enzymatic activity of cPLA2. eneuro.orgnih.gov The activation of the p38 MAPK pathway, which lies upstream of MNK1, leads to this phosphorylation and subsequent activation of cPLA2. nih.gov
Experiments using a dominant-negative form of MNK1 have demonstrated a significant reduction in cPLA2-mediated arachidonate (B1239269) release, confirming the role of MNK1 in this process. nih.gov Therefore, it is plausible that a potent MNK1/2 inhibitor would reduce the phosphorylation of cPLA2 at Ser-727, leading to decreased enzymatic activity and a subsequent reduction in the production of inflammatory mediators. However, this specific effect has not been experimentally confirmed for this compound.
| Enzyme | Site of Action | Effect of MNK1 Activity | Anticipated Effect of MNK1/2 Inhibition |
|---|---|---|---|
| cPLA2 | Serine 727 | Phosphorylation, leading to enhanced enzymatic activity and arachidonic acid release. nih.gov | Reduced phosphorylation and decreased enzymatic activity. nih.gov |
Preclinical Efficacy and Therapeutic Potential of Mnk1/2 in 7 and Mnk Inhibitors
Efficacy in In Vitro Disease Models
Anti-Clonogenic Activity
Inhibition of MNK1/2 has been shown to significantly reduce the clonogenic, or colony-forming, capacity of various cancer cell lines, indicating a direct impact on the self-renewal and proliferative potential of cancer cells. While specific data on the anti-clonogenic effects of Mnk1/2-IN-7 are emerging, the broader class of MNK inhibitors has demonstrated consistent activity in this area. For instance, treatment of human breast cancer cells with MNK1 inhibitors led to a reduction in colony formation, proliferation, and survival. mdpi.com
The combination of MNK inhibitors with other therapeutic agents can further enhance this anti-clonogenic effect. For example, the dual inhibition of MNK1/2 and mTOR has been shown to impair the clonogenic outgrowth of uveal melanoma cells. researchgate.net Similarly, combining MNK inhibition with CDK4/6 inhibitors represses the clonogenic outgrowth in breast cancer cell lines. researchgate.net This suggests that targeting the MNK pathway can compromise the long-term proliferative potential of cancer cells, a critical aspect of durable anti-cancer responses.
Efficacy in In Vivo Preclinical Models
The anti-tumor effects of MNK inhibitors observed in vitro have been substantiated in various in vivo preclinical models, demonstrating their potential for therapeutic application in a more complex biological setting.
Tumor Growth Suppression in Xenograft Models (e.g., DOHH2 GCB-DLBCL, AML, TNBC, KIT-mutant Melanoma)
This compound has demonstrated notable efficacy in a xenograft mouse model of Diffuse Large B-cell Lymphoma (DLBCL). Oral administration of this compound resulted in effective tumor regression in a DOHH2 xenograft model. medchemexpress.com This finding highlights the potential of this specific inhibitor in treating hematological malignancies.
Other MNK inhibitors have also shown significant tumor growth suppression in various xenograft models:
Acute Myeloid Leukemia (AML): The MNK inhibitor EB1 has been shown to selectively inhibit the growth of leukemia cell lines. cancer-research-network.com Furthermore, the MNK inhibitor ETC-206 induced tumor regression in combination with a BCR-Abl inhibitor in a murine model of blast crisis chronic myeloid leukemia (CML), a disease that can progress to AML. biorxiv.org
Triple-Negative Breast Cancer (TNBC): A novel MNK1/2 degrader, VNLG-152R, exhibited remarkable antitumor activity, with 91% to 100% growth inhibition in both cell line and patient-derived TNBC xenograft models. mdpi.com
KIT-mutant Melanoma: The MNK1/2 inhibitor SEL201 has been shown to block the progression of metastatic KIT melanoma. nih.gov Treatment of KIT-mutant melanoma cells with SEL201 led to lower oncogenicity. jci.org
These findings across different cancer types underscore the broad potential of MNK inhibition in suppressing tumor growth.
Interactive Data Table: Efficacy of MNK Inhibitors in Xenograft Models
| Compound | Cancer Model | Efficacy |
| This compound | DOHH2 GCB-DLBCL | Tumor regression medchemexpress.com |
| VNLG-152R | TNBC (cell line & PDX) | 91-100% tumor growth inhibition mdpi.com |
| SEL201 | KIT-mutant Melanoma | Reduced oncogenicity and blocked progression nih.govjci.org |
| ETC-206 | CML (blast crisis) | Tumor regression (in combination) biorxiv.org |
Anti-Metastatic Effects in Experimental Murine Models
The MNK signaling pathway has been implicated in tumor invasion and metastasis. researchgate.net Preclinical studies have demonstrated that MNK inhibitors can effectively reduce the metastatic potential of cancer cells in murine models.
In models of breast cancer, inhibition of the MNK1/2-eIF4E axis has been shown to suppress metastasis. aacrjournals.orgdntb.gov.uaresearchgate.net Specifically, in a postpartum breast cancer model, mice deficient for phospho-eIF4E were protected against lung metastasis. aacrjournals.orgdntb.gov.uaresearchgate.net Furthermore, the MNK1/2 inhibitor SEL201, in combination with anti-PD-1 therapy, blocked lung metastasis in this model. aacrjournals.orgdntb.gov.uaresearchgate.net
Similarly, in melanoma, MNK1/2 inhibitors have been shown to attenuate the growth of pulmonary metastases in murine syngeneic grafts. nih.gov The MNK1/2 inhibitor SEL201 also significantly reduced the formation of lung metastases in an experimental model. nih.gov A novel MNK1/2 degrader, VNLG-152R, exhibited approximately 80% inhibition of metastasis in TNBC xenograft models. mdpi.com These results suggest that targeting MNK signaling could be a valuable strategy for controlling and preventing the spread of cancer to distant organs.
Delay of Tumorigenesis in Genetically Engineered Mouse Models (e.g., Pten-null lymphomas)
Genetically engineered mouse models (GEMMs) that recapitulate the genetic alterations found in human cancers provide a powerful tool for evaluating the role of specific signaling pathways in tumor development. Studies using GEMMs have provided strong evidence for the role of MNK kinases in promoting tumorigenesis.
In a Pten-null lymphoma model, a combined deficiency of Mnk1 and Mnk2 was shown to delay tumor development. pnas.org Mice with a T-cell-specific deletion of Pten (tPten−/−) rapidly develop lymphomas. However, tPten−/− mice that also lack both Mnk1 and Mnk2 (tPten−/−; Mnk-DKO) demonstrated a significantly delayed tumor incidence, with a median tumor-free survival time of 94 days. pnas.org This delay in tumorigenesis was associated with the complete absence of eIF4E phosphorylation in the lymphomas of these mice. pnas.org These findings strongly suggest that MNK1/2 kinases play a crucial role in enhancing tumorigenesis driven by the loss of Pten in vivo. pnas.org
Disease-Specific Preclinical Research Directions
The promising preclinical data for MNK inhibitors has paved the way for several exciting research directions aimed at optimizing their therapeutic potential for specific diseases. A key area of investigation is the use of MNK inhibitors in combination with other targeted therapies and immunotherapies. The synergistic effects observed with CDK4/6 inhibitors, mTOR inhibitors, and anti-PD-1 therapy suggest that MNK inhibition can enhance the efficacy of existing treatments and overcome resistance mechanisms. researchgate.netresearchgate.netaacrjournals.orgdntb.gov.uaresearchgate.net
Furthermore, the role of the MNK1/2-eIF4E axis in modulating the tumor microenvironment is a rapidly evolving area of research. aacrjournals.orgdntb.gov.uaresearchgate.net Studies have shown that MNK inhibition can alter the immune composition of both the primary tumor and the metastatic niche, suggesting a potential to sensitize tumors to immunotherapy. aacrjournals.orgdntb.gov.uaresearchgate.net
Future preclinical research will likely focus on:
Identifying predictive biomarkers to select patients most likely to respond to MNK-targeted therapies.
Exploring the efficacy of MNK inhibitors in a wider range of cancer types, including those with specific genetic alterations that confer dependence on the MNK pathway.
Further elucidating the mechanisms by which MNK inhibitors modulate the immune response to enhance the efficacy of combination immunotherapies.
Oncological Applications
The targeting of MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) has emerged as a promising therapeutic strategy in oncology. These kinases are key regulators of protein synthesis and are implicated in tumor cell growth, survival, and resistance to therapy. Preclinical studies have demonstrated the potential of MNK inhibitors, including this compound, across a range of cancers.
Hematological Malignancies
In the realm of hematological cancers, MNK inhibitors have shown considerable promise, particularly in acute myeloid leukemia (AML) and lymphoma. nih.gov The orally available compound, this compound, has demonstrated notable anticancer activity. In a DOHH2 xenograft mouse model, representing a lymphoma subtype, this compound effectively induced tumor regression. medchemexpress.com Furthermore, this compound exhibited a synergistic effect when combined with Ibrutinib, a standard therapeutic agent. medchemexpress.com
Other MNK inhibitors have also been extensively studied in leukemia models. These inhibitors have been shown to sensitize AML cells to conventional chemotherapy agents like cytarabine (B982). nih.gov Preclinical evidence strongly supports the use of MNK inhibitors in combination with other targeted therapies to overcome resistance in leukemia. nih.gov For instance, the MNK inhibitor eFT508 has demonstrated anti-proliferative activity against multiple diffuse large B-cell lymphoma (DLBCL) cell lines. aacrjournals.org
| Compound | Cancer Type | Model | Key Findings | Reference |
| This compound | Lymphoma | DOHH2 xenograft mouse model | Caused tumor regression; Synergistic with Ibrutinib. | medchemexpress.com |
| eFT508 | DLBCL | Cell lines | Showed anti-proliferative activity. | aacrjournals.org |
| Various MNK inhibitors | AML | Cell lines | Sensitized cells to cytarabine. | nih.gov |
Solid Tumors
The therapeutic potential of MNK inhibitors extends to various solid tumors, where they have been shown to impair tumor growth and metastasis.
Melanoma: In preclinical melanoma models, MNK1/2 inhibitors have been effective in attenuating the growth of pulmonary metastases. nih.gov The inhibitor SEL201 significantly reduced the formation of lung metastases in an experimental model. nih.gov Furthermore, MNK1/2 inhibition has been shown to block the progression of metastatic KIT-mutant melanoma. researchgate.net The MNK1/2-eIF4E signaling axis is considered a critical driver of melanoma plasticity and progression, making it a key therapeutic target. biorxiv.org
Breast Cancer: MNK inhibitors have demonstrated the ability to sensitize breast cancer cells to chemotherapy. nih.gov For example, the combination of the MNK inhibitor cercosporamide (B1662848) with doxorubicin (B1662922) delayed tumor growth in MCF7 and MDA-MB-231 breast cancer xenograft models. nih.gov Studies have also shown that inhibiting the MNK1/2-eIF4E axis can augment the antitumor activity of CDK4/6 inhibitors like palbociclib (B1678290) in breast cancer models. biorxiv.org A novel MNK1 inhibitor, EB1, was found to reduce the growth of breast cancer cell lines without affecting noncancerous cells. acs.org
Glioma: The role of MNK in glioma has been investigated, with evidence suggesting that the lack of MNK1 can decrease the oncogenic potential of these brain tumors. researchgate.net MNK inhibitors have been explored as a strategy to overcome resistance to therapies like temozolomide (B1682018) in glioblastoma. nih.gov
Lung Cancer: In non-small cell lung cancer (NSCLC), blocking the MNK/eIF4E pathway is considered a viable therapeutic strategy. nih.gov An aptamer against MNK1, apMNKQ2, was shown to reduce tumor growth in a mouse xenograft model of lung adenocarcinoma. nih.gov Additionally, MNK inhibitors have been investigated to overcome resistance to targeted therapies such as anlotinib (B1662124) in lung cancer. nih.gov this compound specifically has been shown to downregulate the phosphorylation of eIF4E in A549 lung cancer cells. medchemexpress.com
Pancreatic Cancer: The MNK-eIF4E-β-catenin axis is considered critical for pancreatic cancer progression and chemoresistance. tandfonline.comnih.govresearchgate.net The MNK inhibitor eFT508 has been shown to effectively reduce pancreatic cancer cell growth and survival in both in vitro and in vivo models, with minimal impact on normal cells. tandfonline.comnih.govresearchgate.net This suggests that targeting MNK could be a selective and effective therapeutic approach for this challenging malignancy.
| Compound/Inhibitor Type | Cancer Type | Model | Key Findings | Reference |
| SEL201 | Melanoma | Experimental metastasis model | Significantly reduced lung metastases. | nih.gov |
| Cercosporamide | Breast Cancer | Xenograft mouse models | Delayed tumor growth in combination with doxorubicin. | nih.gov |
| EB1 | Breast Cancer | Cell lines | Reduced tumor cell growth selectively. | acs.org |
| apMNKQ2 | Lung Cancer | Xenograft mouse model | Reduced tumor growth. | nih.gov |
| eFT508 | Pancreatic Cancer | In vitro and in vivo models | Reduced cancer cell growth and survival with minimal effect on normal cells. | tandfonline.comnih.govresearchgate.net |
Non-Oncological Pathologies
The therapeutic potential of MNK inhibitors is also being explored beyond cancer, in conditions where cellular signaling pathways regulated by MNKs are dysregulated.
Experimental Autoimmune Encephalomyelitis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies have shown that while MNK1 and MNK2 are not essential for normal T-cell development and activation, they play a significant role in the pathogenesis of EAE. nih.govnih.govscispace.com Mice deficient in both Mnk1 and Mnk2 exhibited milder EAE symptoms, which correlated with decreased production of the pro-inflammatory cytokines IL-17 and IFN-γ by CD4+ T cells. nih.gov This suggests that MNK signaling is involved in the inflammatory processes that drive the disease, positioning MNK inhibitors as potential therapeutic agents for neuroinflammatory disorders like multiple sclerosis.
Cardiac Remodeling
The direct preclinical efficacy of this compound or other specific MNK inhibitors in cardiac remodeling has not been extensively documented in the available research. However, kinase inhibitors, as a broader class of drugs, are known to have various cardiovascular effects, and their impact on cardiac remodeling is an area of ongoing investigation. nih.gov
Neurodegenerative Disorders
Similar to cardiac remodeling, the specific role of this compound and other MNK inhibitors in neurodegenerative disorders is not yet well-defined in preclinical studies. The broader field of kinase inhibitors is being actively investigated for potential therapeutic applications in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. news-medical.net These inhibitors are being explored for their ability to modulate signaling pathways involved in neuronal cell death and protein aggregation. news-medical.netnih.gov While the direct evidence for MNK inhibitors is currently limited, the known functions of MNKs in cellular stress responses and protein synthesis suggest they could be a relevant target in the context of neurodegeneration. nih.gov
Interactions with Other Signaling Pathways and Combination Strategies
Crosstalk with PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in many cancers. Evidence suggests a significant crosstalk between the MNK-eIF4E and PI3K/AKT/mTOR pathways, creating a rationale for their simultaneous inhibition.
A key rationale for targeting both MNK and mTOR signaling pathways stems from their interconnectedness and potential for compensatory feedback mechanisms. When one pathway is inhibited, the other may become activated to promote cell survival and proliferation oncotarget.comtandfonline.com. For instance, studies indicate that MNK inhibition can lead to a reduction in mTORC1 activity and that MNK can be activated via a feedback loop following mTORC1 inhibition nih.gov. Conversely, the PI3K/AKT pathway regulates mTORC1 activity, and MNK kinases are activated by upstream signaling molecules like ERK and p38 jci.orgasm.org.
Dual inhibition of these pathways is proposed to overcome such compensatory mechanisms, thereby achieving a more profound and sustained anti-tumor effect than monotherapy oncotarget.comtandfonline.com. Targeting both pathways simultaneously can suppress cell cycle progression and block proliferation more effectively, as observed in various cancer cell lines oncotarget.comtandfonline.com. Furthermore, MNK inhibition has been shown to inhibit both MNK-eIF4E and mTORC1 signaling pathways, suggesting a convergence point for therapeutic intervention biorxiv.org.
Combinations of MNK inhibitors with mTOR pathway inhibitors have demonstrated synergistic effects in preclinical models. Dual inhibition of MNK1/2 and mTORC1/2 has been shown to lead to greater reductions in cell viability and more pronounced cell cycle arrest compared to either agent alone oncotarget.com. For example, combining an MNK1/2 inhibitor with an mTORC1 inhibitor has resulted in synergistic effects on G1 cell cycle arrest oncotarget.com. In non-small cell lung cancer (NSCLC), the combination of miR-7-5p with Everolimus (an mTOR inhibitor) exhibited synergistic anticancer therapeutic efficacy via the dual abrogation of the MNK/eIF4E and mTOR pathways researchgate.net. In multiple cancer types, combined inhibition of mTOR and MNK1/2 has been reported to enhance anti-tumor effects compared to monotherapy tandfonline.com.
Combinatorial Therapeutic Approaches with MNK1/2-IN-7 and Other Agents
This compound and other MNK inhibitors have shown synergistic potential when combined with various classes of kinase inhibitors.
Ibrutinib: this compound has demonstrated synergistic effects when combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor medchemexpress.com. This combination targets distinct but complementary pathways involved in B-cell malignancies. Preclinical studies also show that combining a BTK inhibitor like Ibrutinib with an MNK inhibitor can exhibit combinatorial efficacy in hematological malignancies nih.gov.
Dasatinib: Dasatinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML), has shown synergistic antiproliferative effects when combined with agents targeting the ERK/MNK/eIF4E axis nih.gov. Specifically, MNK1/2 inhibitor ETC-206 has demonstrated enhanced antitumor activity in vivo when combined with Dasatinib in a murine model of blast crisis CML fortunejournals.com. This combination prevents the self-renewal of blast crisis CML leukemia stem cells (LSCs) and improves Dasatinib's efficacy acs.org.
BET Inhibitors: Bromodomain and Extra-Terminal (BET) inhibitors (BETis) have been shown to induce MNK kinase-dependent eIF4E phosphorylation, which can limit their efficacy. However, co-treatment with MNK inhibitors, such as CGP57380, has been shown to synergistically inhibit cancer cell proliferation aacrjournals.orgnih.govnih.gov. The coefficient of drug interaction between BET and MNK inhibitors has been reported as 0.54 and 0.61, indicating synergistic antiproliferative effects aacrjournals.orgnih.gov. This suggests that combining BET inhibitors with MNK inhibitors can overcome a pro-survival feedback signaling mechanism induced by BETis aacrjournals.orgnih.govnih.gov.
PIM Inhibitors: There is a growing interest in combining PIM kinase inhibitors with MNK inhibitors, particularly for acute myeloid leukemia (AML). This strategy is based on the understanding that eIF4E's oncogenic activity is linked to pathways like RAS/RAF/ERK and PI3K/AKT/mTOR, and inhibiting eIF4E phosphorylation may reduce resistance frontiersin.org. PIM inhibition in combination with MNK inhibitors may therefore yield synergistic effects in AML cells frontiersin.org.
MNK inhibitors, including the principles exemplified by this compound, can sensitize cancer cells to conventional chemotherapeutic agents, thereby enhancing treatment response and potentially overcoming chemoresistance.
Cytarabine (B982): In AML, MNK inhibitors have demonstrated the ability to sensitize cells to cytarabine. Studies have shown that combining MNK inhibitors or MNK knockdown with cytarabine enhances the inhibition of leukemic progenitor colony formation nih.govdovepress.com. Cytarabine treatment itself has been shown to increase MNK activity in AML cells, supporting synergistic effects with MNK inhibition dovepress.com.
Doxorubicin (B1662922) and Cyclophosphamide: The phosphorylation of eIF4E (p-eIF4E) has been observed to increase in cancer patients during treatment with doxorubicin and cyclophosphamide, standard treatments for advanced breast cancer. Pharmacologic inhibition or genetic knockdown of MNK1/2 has been shown to enhance the chemotherapeutic response in both AML and advanced-stage breast cancer cell lines tandfonline.com.
Other Chemotherapeutics: In cervical cancer, the MNK inhibitor cercosporamide (B1662848), when combined with doxorubicin and cisplatin, showed increased efficacy in reducing proliferation and inducing apoptosis nih.gov. Furthermore, MNK1/2 inhibition has shown promise in enhancing the response to conventional therapy in AML nih.gov. In breast cancer models, eIF4E depletion has also enhanced the anti-proliferative and pro-apoptotic effects of chemotherapeutic drugs biorxiv.org.
Role in Immunomodulation and the Tumor Microenvironment
Effects on Innate and Adaptive Immune Cell Function
Modulation of T-Cell Development, Activation, and Proliferation (e.g., CD4+ T-cells, CD8+ T-cells, iNKT-cells)
The role of Mnk1/2 in T-cell biology is complex, with studies revealing nuanced effects on different T-cell subsets. While genetic deletion of Mnk1 and Mnk2 does not grossly affect T-cell development, activation, or proliferation, it can impair the differentiation of CD4+ T-cells into T helper 1 (Th1) and Th17 cells in vivo. nih.govoup.com This suggests that while Mnk1/2 may be dispensable for basic T-cell functions, they play a role in orchestrating specific effector responses. nih.gov
In the tumor microenvironment, the inhibition of Mnk has been shown to increase the infiltration of CD8+ T-cells into pancreatic and thyroid tumors. nih.govjci.org However, this increased infiltration is accompanied by the induction of a T-cell exhaustion phenotype, characterized by the expression of markers like PD-1 and TIM3. nih.gov This exhaustion is not a direct effect on the T-cells but is mediated by the influence of Mnk inhibitors on other immune cells within the TME. nih.gov
Pharmacological inhibition of Mnk1/2 has been specifically shown to decrease the translation of Interleukin-17 (IL-17) in CD4+ T-cells and to reduce the production of Interferon-gamma (IFNγ) and Interleukin-4 (IL-4) in invariant Natural Killer T-cells (iNKT-cells). nih.gov Despite this, studies on Mnk1/2 double knockout mice have shown that cytokine production in iNKT-cells was not obviously altered, indicating potential compensatory mechanisms or differences between genetic deletion and pharmacological inhibition. nih.govoup.com
| T-Cell Subset | Effect of Mnk1/2 Inhibition/Deficiency | Key Findings |
|---|---|---|
| CD4+ T-cells | Decreased Th1/Th17 differentiation in vivo | Reduced production of IL-17 and IFNγ in an in vivo model of autoimmune encephalomyelitis. nih.govoup.com |
| CD8+ T-cells | Increased tumor infiltration but induced exhaustion | Mnk inhibitors led to higher numbers of CD8+ T-cells in tumors, but these cells showed an exhausted phenotype. nih.govjci.org |
| iNKT-cells | Reduced IFNγ and IL-4 production (pharmacological inhibition) | Chemical inhibitors were found to decrease cytokine production. nih.gov |
Influence on Macrophage Function (e.g., Tumor-Associated Macrophages)
Mnk kinases play a significant role in dictating macrophage phenotype, particularly within the tumor microenvironment. Inhibition of Mnk1/2 promotes an immunosuppressive M2-like phenotype in macrophages. nih.gov This is particularly relevant for tumor-associated macrophages (TAMs), which are key drivers of an immunosuppressive TME. nih.govresearchgate.net
Studies have demonstrated that treating M2-polarized bone marrow-derived macrophages (BMDMs) with an Mnk inhibitor enhanced their ability to suppress CD8+ T-cell proliferation and effector function. nih.gov These inhibitor-treated macrophages showed lower levels of granzyme B, perforin, and TNF-α. nih.gov Furthermore, in ex vivo human pancreatic tumor slice cultures, Mnk inhibitors were shown to increase the expression of markers associated with immunosuppressive TAMs. nih.govjci.org This protumoral phenotype modulation in macrophages by Mnk inhibitors is a critical factor contributing to the observed T-cell exhaustion in the TME. nih.gov Specifically, the MNK2 isoform has been identified as a key regulator of the anti-inflammatory phenotype in macrophages. pnas.org
Regulation of Neutrophil Behavior
Mnk1 is an important regulator of neutrophil responses and survival. oup.com The activation of Mnk1 in neutrophils occurs downstream of the TAK1-p38 MAPK pathway in response to agonists like lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α). oup.com Pharmacological blockade of Mnk1 has been shown to reverse the anti-apoptotic effects of these agonists, leading to increased neutrophil cell death. nih.govoup.com Given the role of neutrophils in various inflammatory conditions, Mnk1 is considered a potential therapeutic target for modulating their activity. oup.com
Control of Pro-Inflammatory Cytokine and Chemokine Production
A central role of Mnk kinases in immunomodulation is their control over the synthesis of pro-inflammatory cytokines and chemokines. This regulation often occurs at the post-transcriptional level, by controlling the translation of cytokine mRNAs. nih.gov
Inhibition of IL-17, IFNγ, IL-4 Synthesis
As mentioned previously, pharmacological studies using inhibitors have implicated Mnk1/2 in the production of key cytokines from T-cell lineages. Inhibition of Mnk1/2 was found to decrease the translation of IL-17 in CD4+ T-cells. nih.gov In iNKT-cells, chemical inhibition of Mnk1/2 was reported to reduce the synthesis of both IFNγ and IL-4. nih.gov However, genetic knockout studies have suggested that Mnk1/2 play a minimal role in T-cell development and activation in vitro, though they do contribute to the attenuation of IL-17 and IFNγ production by CD4+ T-cells in a specific in vivo autoimmune model. nih.govoup.comresearchgate.net
Attenuation of TNF-α, IL-6, and MCP-1 Release
There is substantial evidence demonstrating that the inhibition of Mnk kinase activity attenuates the production of several key pro-inflammatory cytokines and chemokines from macrophages. Pharmacological blockade of Mnk kinases in macrophages was found to reduce the release of TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1) in response to stimulation with various Toll-like receptor (TLR) agonists. nih.govnih.govresearchgate.net This inhibitory effect on cytokine production highlights the role of the Mnk pathway as a critical node in the innate inflammatory response. nih.govresearchgate.net
| Cytokine/Chemokine | Effect of Mnk1/2 Inhibition | Cell Type(s) | Key Findings |
|---|---|---|---|
| TNF-α | Attenuation of release | Macrophages | Inhibition of Mnk kinase activity reduced TNF-α production in response to TLR agonists. nih.govnih.govresearchgate.net |
| IL-6 | Attenuation of release | Macrophages | Mnk inhibitors suppressed IL-6 production in murine macrophages stimulated with TLR agonists. nih.govresearchgate.net |
| MCP-1 | Attenuation of release | Macrophages | Inhibition of Mnk activity in bone marrow-derived macrophages attenuated MCP-1 production. nih.gov |
| IL-17 | Decreased synthesis | CD4+ T-cells | Pharmacological inhibition decreased translation of IL-17. nih.govmdpi.com |
| IFNγ | Decreased synthesis | iNKT-cells, CD4+ T-cells (in vivo) | Chemical inhibitors reduced IFNγ production in iNKT-cells; genetic deficiency reduced it in a specific autoimmune model. nih.gov |
| IL-4 | Decreased synthesis | iNKT-cells | Chemical inhibition was shown to negatively regulate IL-4 production. nih.gov |
Impact on Anti-Tumor Immunity
The inhibition of Mitogen-activated protein kinase-interacting serine/threonine kinases 1 and 2 (MNK1/2) has emerged as a promising strategy in cancer therapy, largely due to its significant impact on the host's anti-tumor immune response. MNK1/2 inhibitors can modulate the intricate signaling pathways that govern immune cell function and the broader tumor microenvironment (TME), thereby fostering a more effective anti-cancer immune attack. These inhibitors serve a dual purpose: they can impede tumor plasticity and also act as immunomodulatory agents that enhance the efficacy of immunotherapies. researchgate.netnih.gov
Research has demonstrated that targeting the MNK1/2-eIF4E axis can reprogram the immunosuppressive microenvironment. researchgate.net This reprogramming involves a reduction in inflammatory factors, decreased expression of the immune checkpoint ligand PD-L1 on dendritic cells and myeloid-derived suppressor cells, and an increase in the infiltration of CD8+ T cells into the tumor. researchgate.net In preclinical melanoma models, genetic disruption of phospho-eIF4E, a downstream target of MNK1/2, led to an increase in intratumoral stem-like TCF1+PD-1+CD8+ T cells, which are crucial for long-lasting anti-tumor immunity. researchgate.net
Reshaping the Immunosuppressive Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that often fosters an immunosuppressive milieu, allowing tumors to evade immune destruction. nih.gov MNK1/2 inhibitors can remodel this environment to be more conducive to an anti-tumor immune response. researchgate.netnih.gov
Inhibition of MNK1/2 signaling can lead to an increase in the infiltration and function of effector immune cells. Studies have shown that targeting MNKs can lead to increased infiltration of CD8+ T cells into tumors. researchgate.netjci.org However, in some contexts, while MNK inhibitors increase the number of CD8+ T cells, they can also induce a T cell exhaustion phenotype. jci.org This exhaustion is not typically caused by the upregulation of PD-L1 but can be a result of tumor-associated macrophages (TAMs) becoming more immunosuppressive. jci.org
| Effect of MNK1/2 Inhibition | Mechanism/Observation | Impact on TME |
| Immune Cell Infiltration | Increased number of tumor-infiltrating CD8+ T cells. researchgate.netjci.org | Potentially enhanced cytotoxic T cell response. |
| Immune Checkpoint Expression | Downregulation of PD-1 and LAG3 on T cells. aacrjournals.orgpatsnap.com | Reduced T cell exhaustion and enhanced effector function. |
| Cytokine Production | Decreased production of immunosuppressive IL-10. aacrjournals.orgpatsnap.com | Enhanced antigen presentation and anti-tumor immunity. |
| Macrophage Polarization | Can induce a more immunosuppressive phenotype in TAMs in some models. jci.org | May lead to T cell exhaustion, requiring combination therapy. |
Advanced Research Methodologies and Future Research Avenues
Experimental Methodologies for Studying MNK1/2-IN-7
A multi-faceted experimental approach is required to thoroughly characterize the biological activity of this compound, spanning from initial biochemical assays to complex in vivo model systems.
The initial evaluation of a kinase inhibitor involves determining its direct effect on the target enzyme and its ability to modulate the signaling pathway within a cellular context.
Biochemical Kinase Assays: These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified MNK1 and MNK2 proteins. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate successful target inhibition.
Cell-Based Target Engagement Assays: To confirm that an inhibitor can enter cells and engage its target, assays are performed to measure the phosphorylation of the primary MNK1/2 substrate, eukaryotic initiation factor 4E (eIF4E), at serine 209. This compound has been shown to inhibit the phosphorylation of eIF4E in HeLa cells with a half-maximal inhibitory concentration (IC50) of 90.5 nM. This is typically quantified using methods like flow cytometry or cell-based ELISA, which use phospho-specific antibodies to detect changes in p-eIF4E levels.
| Assay Type | Cell Line | Endpoint Measured | IC50 Value | Reference |
|---|---|---|---|---|
| Cell-Based Assay | HeLa | Inhibition of eIF4E Phosphorylation | 90.5 nM |
Following confirmation of target engagement, the functional consequences of MNK1/2 inhibition are assessed through a variety of phenotypic assays. These assays evaluate the inhibitor's impact on cancer cell behaviors that are critical for tumor growth and progression.
Clonogenicity Assays: This assay assesses the ability of a single cancer cell to undergo sufficient proliferation to form a colony. It is a measure of long-term cell survival and reproductive integrity following drug treatment. For other selective MNK1/2 inhibitors, co-treatment with other anti-cancer agents has been shown to significantly decrease colony formation compared to either single agent alone.
Migration and Invasion Assays: The MNK1/2-eIF4E axis has been implicated in cell migration and metastasis. Wound-healing or transwell migration assays are used to measure the effect of inhibitors on the ability of cancer cells to move. Genetic knockout of MNKs or treatment with the selective inhibitor Mnk-I1 has been shown to block the migration of fibroblasts and cancer cells.
Apoptosis Assays: To determine if MNK1/2 inhibition induces programmed cell death, assays such as Annexin V/propidium iodide staining followed by flow cytometry are employed. Novel MNK1/2 protein degraders have been shown to be potent inducers of apoptosis in cancer cells.
Cell Cycle Analysis: The effect of MNK inhibition on cell cycle progression is analyzed by staining cells with a DNA-intercalating dye and using flow cytometry. This can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G1, S, or G2/M). Studies involving the knockdown of MNK1 or the use of MNK inhibitors like ETC-168 have demonstrated a reduction in the S-phase population, indicating an impairment of cell cycle progression.
To understand the molecular mechanisms underlying the phenotypic effects, researchers use techniques to probe changes in protein phosphorylation and gene expression.
Western Blot Analysis: This is a fundamental technique used to confirm the mechanism of action of MNK1/2 inhibitors. Using antibodies specific to the phosphorylated forms of proteins, researchers can verify the downregulation of p-eIF4E (Ser209). Studies with this compound have confirmed its ability to downregulate the phosphorylation of eIF4E and 4E-BP1 in A549 lung cancer cells. This technique is also crucial for assessing the status of upstream kinases like ERK and p38 to ensure the inhibitor's selectivity.
Gene and Translational Expression Profiling: To gain a global view of the inhibitor's impact, advanced techniques like RNA sequencing (RNA-seq) and translational profiling (e.g., ribosome profiling or Ribo-Seq) can be employed. While specific gene expression data for this compound is not widely published, studies on Mnk1/2 double knockout (DKO) mice have utilized these methods. Translational profiling of synaptosomes from Mnk DKO mice revealed significant alterations in the translation of specific mRNAs, identifying novel downstream targets beyond eIF4E and highlighting the profound impact of MNK1/2 on the cellular translatome. Similarly, phosphoproteomic analyses are used to identify other potential substrates of MNK kinases.
To evaluate the therapeutic potential of this compound in a living organism, various preclinical mouse models are utilized.
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. They are a standard initial step for assessing in vivo efficacy. This compound has been shown to effectively cause tumor regression in a DOHH2 lymphoma xenograft mouse model. In this model, this compound also demonstrated a synergistic effect when combined with the BTK inhibitor Ibrutinib.
| Model Type | Cancer Type | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | DOHH2 | Caused tumor regression as a single agent and showed synergy with Ibrutinib. |
Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the inhibitor's effect not only on the tumor but also on the tumor immune microenvironment. Given the role of MNK kinases in regulating cytokine production, syngeneic models are critical for evaluating how inhibitors like this compound might interact with immunotherapies, such as checkpoint inhibitors.
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., Pten deletion). Crossing these GEMMs with Mnk1/2 knockout mice has been a powerful tool to validate the role of the MNK pathway in tumorigenesis. Studies have shown that the combined deficiency of Mnk1 and Mnk2 delays lymphoma development in a Pten-deficient mouse model, providing strong genetic evidence that targeting this pathway is a valid anti-cancer strategy.
Strategies for MNK Inhibitor Discovery and Optimization
The development of potent and selective MNK inhibitors like this compound relies heavily on modern drug discovery strategies, particularly computational approaches that guide medicinal chemistry efforts.
Computational methods provide powerful tools for identifying and refining novel chemical scaffolds for kinase inhibitors.
In Silico Screening and Docking: Virtual screening involves using computer algorithms to dock large libraries of chemical compounds into the three-dimensional structure of the target protein. This approach helps to prioritize compounds for experimental testing. The crystal structures of MNK1 and MNK2 are available in the Protein Data Bank (PDB), which serves as the starting point for structure-based drug design.
Mutation-Based Induced-Fit Docking (M-IFD): A significant challenge in docking studies for MNK1 is that its publicly available crystal structures often show an inactive conformation where an amino acid obstructs the ATP-binding site. This prevents standard docking protocols from effectively screening for inhibitors. To overcome this, a specialized M-IFD approach has been developed. This technique involves temporarily mutating the obstructing residue in silico, allowing known inhibitors to dock, and then reverting the mutation to allow the protein structure to refit around the ligand. This method has successfully identified novel MNK inhibitor scaffolds.
Homology Modeling: When an experimental crystal structure is unavailable or represents an undesired conformation, homology modeling can be used. This involves building a 3D model of the target protein based on the known structure of a related protein. For instance, homology models of MNK1/2 have been developed using the crystal structure of the active death-associated protein kinase 1 (DAPK1) as a template, enabling computational modeling and screening efforts.
Structure-Activity Relationship (SAR) Driven Design
The design of potent and selective MNK1/2 inhibitors is increasingly guided by a deep understanding of their structure-activity relationships (SAR). By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key molecular features that govern potency and selectivity.
For instance, the development of novel MNK inhibitors has explored various chemical scaffolds, including thieno[2,3-d]pyrimidine, phorbazole C, and imidazo[2,1-b] nih.govsahmri.org.auadelaide.edu.authiadiazol. nih.govmdpi.comnih.gov SAR studies on these series have revealed critical insights. In one study, derivatives of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine were synthesized and evaluated, leading to the identification of a compound, MNK-7g, with potent activity against MNK1 and even greater potency against MNK2. nih.govsahmri.org.auadelaide.edu.au The interaction of this compound with Asp226 in MNK2 was identified as a key determinant of its activity. nih.govsahmri.org.auadelaide.edu.au Similarly, for a series of imidazo[2,1-b] nih.govsahmri.org.auadelaide.edu.authiadiazol derivatives, the presence of a hydrogen bond acceptor at a specific position and the length of an alkylamine chain were found to significantly influence the inhibitory activity against MNK1 and MNK2. nih.gov
Another example is the development of the 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. nih.gov SAR analysis of this series highlighted the necessity of the two phenyl rings at the C4 and C6 positions and the absence of substituents on the pyrazole (B372694) ring for optimal inhibitory activity. nih.gov These detailed SAR studies provide a rational basis for the design of next-generation MNK inhibitors with improved pharmacological properties.
Development of Novel Inhibitor Chemotypes and Binding Modes (e.g., ATP-Competitive, Allosteric)
The majority of current MNK inhibitors, including many in clinical trials, are Type I inhibitors that function in an ATP-competitive manner, binding to the active conformation of the kinase. acs.orgnih.gov However, the high degree of similarity in the ATP-binding pocket among different kinases presents a challenge for achieving high selectivity, which can lead to off-target effects. nih.gov To overcome this, researchers are actively exploring novel inhibitor chemotypes and alternative binding modes.
ATP-Competitive Inhibitors:
Several potent and selective ATP-competitive MNK inhibitors have been developed. For example, CGP57380 is a pyrazolo-pyrimidine compound that acts as a selective inhibitor of MNK1. medchemexpress.com Another example is SEL201, an amino-1H-indazol-1,2-dihydropyridin-2-one derivative that is an ATP-competitive inhibitor of both MNK1 and MNK2. nih.gov
Allosteric Inhibitors:
A promising alternative to ATP-competitive inhibition is the targeting of allosteric sites, which are pockets on the kinase surface distinct from the ATP-binding site. nih.gov Allosteric inhibitors, also known as Type III inhibitors, can offer higher selectivity as these sites are generally less conserved across the kinome. nih.govnih.gov Research has led to the identification of a highly conserved allosteric binding site on MNK1 and MNK2. nih.gov Inhibitors that bind to this site have been shown to have dual activity against both MNK1 and MNK2. nih.gov
Furthermore, the development of Type II inhibitors, which bind to the inactive "DFD-out" conformation of the kinase, represents another innovative approach. acs.orgnih.gov The compound EB1, with its 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine core, is a first-in-class validated Type II MNK inhibitor that shows a higher affinity for the inactive form of MNK1. acs.orgnih.gov This mode of action prevents the kinase from adopting its active conformation, thereby inhibiting its activity. acs.orgnih.gov Molecular modeling has been instrumental in understanding the binding mode of these inhibitors and their interaction with the specific DFD motif of the kinase. acs.org
Protein Degradation Strategies (e.g., PROTACs)
A revolutionary approach to targeting proteins for therapeutic benefit is the use of proteolysis-targeting chimeras (PROTACs). Unlike traditional inhibitors that merely block the activity of a protein, PROTACs are bifunctional molecules that induce the degradation of the target protein. frontiersin.orgnih.gov A PROTAC consists of a ligand that binds to the target protein (in this case, MNK1/2), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This ternary complex formation brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. frontiersin.orgnih.gov
This strategy offers several potential advantages over conventional inhibition, including the ability to target proteins that are difficult to inhibit with small molecules and the potential for a more sustained pharmacological effect. frontiersin.org
In the context of MNK kinases, several MNK-PROTACs have been designed and evaluated. For example, "PROTAC MNK1 degrader-1" has been shown to induce the degradation of MNK1 in a CRBN- and proteasome-dependent manner. medchemexpress.com This degradation of MNK1 leads to a reduction in the levels of its downstream target, phosphorylated eIF4E (p-eIF4E), and inhibits tumor growth in xenograft models. medchemexpress.com More recently, novel MNK-PROTACs have been developed using a modified version of the clinical trial drug ETC-206 as the MNK-binding ligand. nih.govresearchgate.net One such compound, II-5, demonstrated a significant ability to degrade MNK1 and exhibited potent anti-proliferative activity in cancer cell lines. nih.govresearchgate.net The development of MNK-PROTACs represents a promising new therapeutic modality for cancers and other diseases driven by MNK signaling. nih.gov
Identification and Validation of Pharmacodynamic Biomarkers
To effectively develop and utilize MNK inhibitors in a clinical setting, it is crucial to have reliable pharmacodynamic biomarkers that can measure the biological effect of the drug on its target. These biomarkers are essential for confirming target engagement, optimizing dosing schedules, and identifying patients who are most likely to respond to treatment.
Phosphorylated eIF4E as a Key Biomarker for MNK Activity
The phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209) is a direct and specific downstream event of MNK1/2 activity. patsnap.com MNK1 and MNK2 are the only known kinases that phosphorylate eIF4E at this site. nih.gov Therefore, the level of phosphorylated eIF4E (p-eIF4E) serves as a robust and widely accepted pharmacodynamic biomarker for MNK kinase activity.
The inhibition of MNK1/2 by compounds like this compound directly leads to a decrease in the phosphorylation of eIF4E. nih.gov The measurement of p-eIF4E levels in tumor biopsies or surrogate tissues before and after treatment with an MNK inhibitor can provide direct evidence of target engagement and the extent of pathway inhibition. This has been demonstrated in preclinical studies where MNK inhibitors have been shown to reduce p-eIF4E levels in a dose-dependent manner. nih.govacs.org For example, the MNK1 degrader PROTAC MNK1 degrader-1 was shown to significantly reduce the protein level of p-eIF4E in cancer cells. medchemexpress.com The utility of p-eIF4E as a biomarker is a critical component in the ongoing clinical development of MNK inhibitors.
Emerging Research Directions for MNK Kinases
While the canonical role of MNK kinases in regulating cap-dependent translation via eIF4E phosphorylation is well-established, emerging research is beginning to uncover non-canonical functions of these kinases. Exploring these alternative roles will broaden our understanding of MNK biology and may reveal new therapeutic opportunities.
Exploration of Non-Canonical MNK Functions
Beyond their well-documented role in phosphorylating eIF4E, MNK kinases have been shown to phosphorylate other substrates, suggesting a wider range of cellular functions. These non-canonical substrates include:
Heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1): Phosphorylation of hnRNPA1 by MNKs may play a role in the translation of mRNAs containing AU-rich elements, such as the mRNA for tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
Sprouty2 (Spry2): MNK1 can phosphorylate Spry2, a negative regulator of the ERK MAP kinase pathway, leading to its stabilization. nih.gov
Polypyrimidine tract-binding protein-associated splicing factor (PSF): The phosphorylation of PSF by MNKs may also be involved in regulating the translation of specific mRNAs. nih.gov
Role in mRNA Nuclear Export and Localization
The compound this compound, as an inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), is implicated in the fundamental cellular process of mRNA transport and localization through its influence on key substrate proteins. The primary mechanism involves the regulation of the eukaryotic translation initiation factor 4E (eIF4E). In the nucleus, eIF4E can bind to a specific eIF4E-sensitive element within the 3'-untranslated regions of certain mRNAs, a crucial step for their export to the cytoplasm. nih.gov The phosphorylation of eIF4E at the Serine 209 position, a modification directly catalyzed by MNK kinases, is essential for this export activity. nih.gov Consequently, MNK-mediated phosphorylation of eIF4E facilitates the nuclear export of mRNAs that code for proteins involved in cell growth and proliferation, such as Cyclin D1. nih.govmdpi.com
By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E. medchemexpress.com This action is expected to disrupt the nuclear export of these specific mRNAs, effectively trapping them in the nucleus and preventing their translation into proteins. This disruption of mRNA transport represents a key aspect of the compound's mechanism of action.
Furthermore, MNK1 has been shown to regulate the subcellular distribution of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), another critical protein involved in mRNA stability and transport from the nucleus. nih.gov MNK1 can form a complex with and phosphorylate hnRNP A1, leading to its accumulation in the cytoplasm. nih.gov Pharmacological inhibition of MNK1 has been demonstrated to block this cytoplasmic accumulation. nih.gov Therefore, by targeting MNK1/2, this compound can also influence the localization of hnRNP A1, further impacting the fate of specific mRNA transcripts within the cell.
Potential for Drug Repurposing of MNK Inhibitors
The foundational role of the MNK-eIF4E signaling axis in protein translation and cellular proliferation, initially a focus for oncology, has drawn significant attention to the potential for repurposing MNK inhibitors for a variety of other diseases. nih.govpatsnap.com Deleterious overexpression or hyperactivity of the MNK pathway has been reported in several pathological conditions beyond cancer, suggesting that inhibitors like this compound could have broader therapeutic applications. nih.govacs.org
Emerging evidence strongly suggests a role for MNK inhibitors in treating inflammatory and neurological disorders. nih.govpatsnap.com The MNK-eIF4E axis is implicated in regulating the production of cytokines, which are key mediators of inflammatory responses. patsnap.com This suggests that by modulating this pathway, MNK inhibitors could potentially alleviate symptoms in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. patsnap.com
In the context of neurodegeneration, diseases like Alzheimer's and Parkinson's are characterized by abnormal protein synthesis and aggregation. patsnap.compatsnap.com By regulating protein synthesis via eIF4E, MNK inhibitors present a novel therapeutic strategy to potentially mitigate these neurodegenerative processes. patsnap.com Research also points to the involvement of MNK kinases in metabolic diseases, further expanding the scope for repurposing. nih.gov The observation that MNK knock-out mice exhibit no major adverse effects on normal growth and development suggests that targeting these kinases could be a safe therapeutic strategy. nih.govresearchgate.net
The table below summarizes potential areas for the repurposing of MNK inhibitors based on the known involvement of the MNK signaling pathway in various disease states.
| Therapeutic Area | Potential Disease Indication | Rationale |
| Neurology | Alzheimer's Disease, Parkinson's Disease, Autism | Regulation of abnormal protein synthesis and neuroinflammation. nih.govpatsnap.compatsnap.com |
| Inflammatory Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease | Modulation of pro-inflammatory cytokine production. patsnap.com |
| Metabolic Disorders | Unspecified Metabolic Diseases | MNK kinases play a role in energy metabolism. nih.gov |
| Cardiovascular Diseases | Unspecified Cardiovascular Diseases | Targeting chronic inflammation, a common factor in cardiovascular conditions. patsnap.com |
Several MNK inhibitors, such as Tomivosertib (eFT508), have already entered clinical trials for various cancers, providing a foundation of clinical experience that could accelerate their development for new indications. nih.govresearchgate.netnih.gov The continued investigation into the diverse biological functions of MNK1 and MNK2 will likely uncover additional opportunities for drug repurposing.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Mnk1/2-IN-7 in inhibiting MNK1/2 kinases, and how does this inhibition modulate eIF4E phosphorylation in cancer cells?
- Methodological Answer : To elucidate the mechanism, researchers should perform kinase inhibition assays using recombinant MNK1/2 proteins and measure IC50 values via fluorescence-based or radioactive ATP-binding assays. Confirm downstream effects on eIF4E phosphorylation using Western blot analysis with phospho-specific eIF4E (Ser209) antibodies in cancer cell lines (e.g., leukemia, solid tumors). Include controls for off-target effects by comparing results with MNK1/2-knockout cell models .
Q. What standardized assays are recommended to evaluate the anticancer activity of this compound in preclinical models?
- Methodological Answer : Use cell viability assays (e.g., MTT, CellTiter-Glo) across diverse cancer cell panels to establish IC50 values. For in vivo validation, employ xenograft models with daily oral administration of this compound at doses calibrated for bioavailability. Monitor tumor growth inhibition and correlate with pharmacodynamic markers (e.g., phospho-eIF4E levels in tumor biopsies). Include hERG inhibition assays to confirm cardiac safety .
Advanced Research Questions
Q. How can experimental designs address discrepancies in this compound efficacy data observed across different cancer subtypes?
- Methodological Answer : Conduct transcriptomic or proteomic profiling of resistant vs. sensitive cell lines to identify biomarkers of response. Validate hypotheses using CRISPR-mediated gene editing (e.g., MNK1/2 knockout) or pharmacological inhibitors of compensatory pathways. Use multivariate statistical models to account for variables like cell line genetic background or culture conditions .
Q. What strategies optimize the in vivo pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound while minimizing off-target effects?
- Methodological Answer : Perform iterative dose-ranging studies in rodents to determine maximum tolerated doses (MTD) and assess plasma/tissue drug levels via LC-MS/MS. Use PK/PD modeling to align dosing schedules with target engagement (e.g., phospho-eIF4E suppression). Include toxicity endpoints (e.g., hERG activity, liver enzymes) and compare with structural analogs to refine the compound’s selectivity .
Q. How should researchers design experiments to investigate the synergistic effects of this compound with Bruton’s tyrosine kinase (BTK) inhibitors like Ibrutinib?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay methodology in relevant B-cell malignancy models. Test sequential vs. concurrent dosing regimens and validate synergy mechanisms (e.g., RNA-seq to identify co-regulated pathways). Include in vivo studies with dual therapy, monitoring for enhanced efficacy and overlapping toxicities (e.g., immune cell depletion) .
Q. What methodological rigor is required to ensure reproducibility in MNK1/2 inhibition studies using this compound?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs. Share raw data (e.g., kinase assay readouts, blot images) in supplementary materials. Use orthogonal validation methods, such as cellular thermal shift assays (CETSA), to confirm target engagement. Adhere to ARRIVE guidelines for in vivo experiments .
Data Analysis & Interpretation
Q. How can researchers resolve contradictions in transcriptomic data linking this compound to both pro-apoptotic and pro-survival signaling pathways?
- Methodological Answer : Perform time-course experiments to capture dynamic pathway activation. Integrate RNA-seq with phosphoproteomics to distinguish direct MNK1/2 targets from secondary effects. Use pathway enrichment tools (e.g., GSEA, Ingenuity) and validate key nodes via siRNA knockdown or small-molecule inhibitors .
Ethical & Reporting Standards
Q. What ethical considerations are critical when testing this compound in animal models of metastatic cancer?
- Methodological Answer : Follow institutional animal care protocols (e.g., IACUC) for humane endpoints (e.g., tumor size limits, weight loss thresholds). Disclose all experimental conditions, including randomization and blinding methods, in publications. Share negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
